molecular formula C17H18FN3O3S2 B2819112 1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine CAS No. 848177-74-2

1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

Cat. No.: B2819112
CAS No.: 848177-74-2
M. Wt: 395.47
InChI Key: YBUSMESJRKFGHN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine core, followed by the introduction of the 4-fluorophenylsulfonyl group and the 2-(methylthio)pyridin-3-yl carbonyl group through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine core and fluorophenyl group but lacks the sulfonyl and pyridinyl carbonyl groups.

    4-(4-Fluorophenylsulfonyl)piperidine: Similar sulfonyl group but different core structure.

    2-(Methylthio)pyridine: Contains the methylthio and pyridine groups but lacks the piperazine core.

Uniqueness: 1-(4-Fluorobenzenesulfonyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c1-25-16-15(3-2-8-19-16)17(22)20-9-11-21(12-10-20)26(23,24)14-6-4-13(18)5-7-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUSMESJRKFGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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